molecular formula C9H10FNO3S2 B2911528 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl fluoride CAS No. 2137999-38-1

5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl fluoride

Cat. No.: B2911528
CAS No.: 2137999-38-1
M. Wt: 263.3
InChI Key: NFOABKDOFPTQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl fluoride is a heterocyclic compound that belongs to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core fused with a sulfonyl fluoride group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-c]pyridine core, which can be achieved through the cyclization of appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides . The sulfonyl fluoride group is then introduced via sulfonylation reactions using reagents like sulfonyl chlorides or fluorosulfonates under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols; reactions carried out under mild to moderate conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Sulfonamide or sulfonate ester derivatives.

Mechanism of Action

The mechanism of action of 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to act as an electrophile, reacting with nucleophilic sites on biomolecules such as enzymes and proteins . This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects. The compound’s unique structure allows it to engage in specific binding interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and biological activity. This functional group allows the compound to participate in unique chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

IUPAC Name

5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3S2/c1-6(12)11-3-2-8-7(5-11)4-9(15-8)16(10,13)14/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOABKDOFPTQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(S2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.